molecular formula C24H23NO3 B3558774 N-(4-methoxyphenyl)-4-(2,4,6-trimethylbenzoyl)benzamide

N-(4-methoxyphenyl)-4-(2,4,6-trimethylbenzoyl)benzamide

Cat. No.: B3558774
M. Wt: 373.4 g/mol
InChI Key: MMWYFSKPWZEGSX-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-4-(2,4,6-trimethylbenzoyl)benzamide is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a methoxyphenyl group, a trimethylbenzoyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-4-(2,4,6-trimethylbenzoyl)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of 4-(2,4,6-trimethylbenzoyl)benzoic acid: This can be achieved through Friedel-Crafts acylation of 2,4,6-trimethylbenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.

    Conversion to 4-(2,4,6-trimethylbenzoyl)benzoyl chloride: The benzoic acid derivative is then converted to the corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride.

    Amidation Reaction: The final step involves the reaction of 4-(2,4,6-trimethylbenzoyl)benzoyl chloride with 4-methoxyaniline in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-4-(2,4,6-trimethylbenzoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl derivative.

    Reduction: Formation of 4-(2,4,6-trimethylbenzyl)benzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-methoxyphenyl)-4-(2,4,6-trimethylbenzoyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-4-(2,4,6-trimethylbenzoyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-4-benzoylbenzamide: Lacks the trimethyl groups in the benzoyl moiety.

    N-(4-hydroxyphenyl)-4-(2,4,6-trimethylbenzoyl)benzamide: Contains a hydroxyl group instead of a methoxy group.

    N-(4-methoxyphenyl)-4-(2,4,6-trimethylbenzyl)benzamide: The carbonyl group is reduced to a methylene group.

Uniqueness

N-(4-methoxyphenyl)-4-(2,4,6-trimethylbenzoyl)benzamide is unique due to the presence of both the methoxyphenyl and trimethylbenzoyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N-(4-methoxyphenyl)-4-(2,4,6-trimethylbenzoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO3/c1-15-13-16(2)22(17(3)14-15)23(26)18-5-7-19(8-6-18)24(27)25-20-9-11-21(28-4)12-10-20/h5-14H,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWYFSKPWZEGSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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